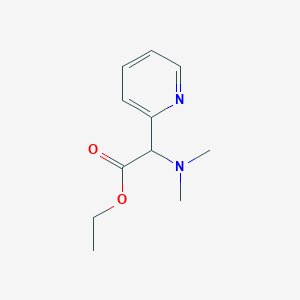

Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate

CAS No.:

Cat. No.: VC17488831

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2 |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | ethyl 2-(dimethylamino)-2-pyridin-2-ylacetate |

| Standard InChI | InChI=1S/C11H16N2O2/c1-4-15-11(14)10(13(2)3)9-7-5-6-8-12-9/h5-8,10H,4H2,1-3H3 |

| Standard InChI Key | FKGHNBCSKPTOLO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1=CC=CC=N1)N(C)C |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate features a central acetamide backbone substituted with a pyridin-2-yl group and a dimethylamino moiety at the α-position. The ester functional group at the β-position introduces distinct reactivity patterns, particularly in nucleophilic substitution and hydrolysis reactions. The pyridine ring contributes aromaticity and potential hydrogen-bonding interactions, while the dimethylamino group enhances solubility in polar solvents and may influence stereoelectronic effects .

Crystallographic and Spectroscopic Data

Although no crystallographic data for this specific compound are available, related esters, such as (Z)-ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate, demonstrate intramolecular hydrogen bonding (N–H⋯O) and dihedral angles between aromatic systems (e.g., 71.38° between pyridine and thiophene rings) . Such interactions likely stabilize the conformation of ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate, affecting its solid-state packing and solubility.

Spectroscopic characterization of analogous compounds, such as (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, reveals distinct NMR signals for ester methyl groups (δ 1.44–1.47 ppm in NMR) and carbonyl carbons (δ 173–158 ppm in NMR) . IR spectra typically show strong absorptions for ester C=O (1732–1747 cm) and aromatic C–H stretching (3076 cm) .

Synthetic Methodologies

Esterification and Coupling Reactions

The synthesis of ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate likely involves a multi-step sequence starting with the condensation of pyridin-2-ylacetic acid derivatives with dimethylamine, followed by esterification. A representative approach, inspired by the synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, employs coupling reagents such as TCBOXY (I) to suppress racemization during amide bond formation . For instance:

-

Amination: Reacting pyridin-2-ylacetyl chloride with dimethylamine in the presence of a base (e.g., DIPEA) yields 2-(dimethylamino)-2-(pyridin-2-yl)acetic acid.

-

Esterification: Treating the carboxylic acid with ethanol and a dehydrating agent (e.g., thionyl chloride) produces the ethyl ester .

Table 1: Representative Reaction Conditions for Analogous Esters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amination | Dimethylamine, DIPEA, DCM, 0°C | 78–85 | |

| Esterification | Ethanol, SOCl₂, toluene, reflux | 90–94 | |

| Purification | Silica gel chromatography (EtOAc/hexane) | 82–94 |

Physicochemical Properties

Solubility and Stability

Ethyl 2-(dimethylamino)-2-(pyridin-2-yl)acetate is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its dimethylamino and pyridine groups. Its stability under acidic or basic conditions remains speculative, though analogous esters, such as ethyl 2-amino-6-(3,5-substituted)chromenes, show sensitivity to hydrolysis at extreme pH .

Table 2: Predicted Physicochemical Parameters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume